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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)piperidine

Cat. No.: B1280539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(4-
Bromophenoxy)piperidine derivatives and their structurally related analogs. The piperidine

scaffold is a cornerstone in medicinal chemistry, and the introduction of a 4-(4-Bromophenoxy)

moiety confers specific physicochemical properties that have led to the exploration of these

derivatives against a range of biological targets. This document summarizes key quantitative

data, details relevant experimental protocols, and visualizes associated biological pathways

and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data
Derivatives of the 4-(4-Bromophenoxy)piperidine scaffold have demonstrated a spectrum of

biological activities, primarily targeting the central nervous system (CNS). The data presented

below is a compilation from studies on these derivatives and closely related analogs, such as

those with a 4-chlorophenoxy or 4-bromophenyl group, which provide valuable insights into the

structure-activity relationships (SAR) of this chemical class.

Sigma Receptor Affinity
The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in various

neurological disorders. Phenoxyalkylpiperidine derivatives have been identified as potent
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ligands for this receptor.

Table 1: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidine Analogs[1][2]

Compound ID
Structure (R Group
on Piperidine
Nitrogen)

σ1 Receptor Ki
(nM)

σ2 Receptor Ki
(nM)

1a -(CH2)2-O-(4-Cl-Ph) 0.34 - 1.18 52.3 - 809

1b
-(CH2)2-O-(4-MeO-

Ph)
0.89 - 1.49 52.3 - 809

4a -(CH2)3-O-(4-Cl-Ph) 17.2 -

(S)-2a
-CH(CH3)-CH2-O-(4-

Cl-Ph)
< 5 -

(R)-3a

-(CH2)2-O-(4-Cl-Ph)

with 2-CH3 on

piperidine

> 16 -

Note: Data for 4-chlorophenoxy and 4-methoxyphenoxy analogs are presented as close

surrogates for the 4-bromophenoxy moiety.

Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a target for antipsychotic drug development.

Phenoxymethylpiperidine derivatives have been investigated for their antagonist activity at this

receptor.

Table 2: Dopamine D4 Receptor Binding Affinities of Phenoxymethylpiperidine Analogs[3][4][5]
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Compound ID
Structure (Phenoxy
Moiety)

D4 Receptor Ki (nM)

7a 4-Fluorophenoxy 140 - 320

8b 3,4-Difluorophenoxy 5.5

8c 3-Methylphenoxy 13

9j 4-Cyanophenoxy 1.7

14a - 0.3

Note: These derivatives feature a phenoxymethyl linkage at the 3-position of the piperidine ring,

providing insights into the broader phenoxypiperidine class.

Analgesic and Antiplatelet Activity
Structurally related 4-(4'-bromophenyl)-4-piperidinol derivatives have been evaluated for their

analgesic and antiplatelet effects.

Table 3: Analgesic and Antiplatelet Activities of 4-(4'-Bromophenyl)-4-piperidinol Derivatives[6]

Compound ID
R Group on
Piperidine Nitrogen

Analgesic Effect
Antiplatelet Activity
IC50 (mM)

PD1 H Significant (p < 0.01) -

PD3 -CH2CO-(4-NO2-Ph)
Highly Significant (p <

0.01)
80

PD5
-CH2CO-(2,4-diMeO-

Ph)

Highly Significant (p <

0.01)
0.06

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

The following section outlines key experimental protocols relevant to the biological evaluation

of 4-(4-Bromophenoxy)piperidine derivatives, based on published literature for closely

related compounds.
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Radioligand Binding Assay for Sigma Receptors
This protocol is adapted from studies on phenoxyalkylpiperidine analogs.[1]

Membrane Preparation: Guinea pig brain membranes are prepared by homogenizing brain

tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the

resulting pellet is washed and resuspended in fresh buffer.

Sigma-1 Receptor Assay:

Radioligand: [3H]-(+)-pentazocine.

Incubation: Aliquots of the membrane preparation are incubated with the radioligand and

various concentrations of the test compound in 50 mM Tris-HCl buffer.

Non-specific Binding: Determined in the presence of a high concentration of unlabeled

haloperidol.

Termination: The reaction is terminated by rapid filtration through glass fiber filters,

followed by washing with ice-cold buffer.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Sigma-2 Receptor Assay:

Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-

pentazocine to block sigma-1 sites.

Procedure: The incubation and termination steps are similar to the sigma-1 assay.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation.

In Vivo Acetic Acid-Induced Writhing Test for Analgesia
This protocol is based on the evaluation of 4-(4'-bromophenyl)-4-piperidinol derivatives.[6]
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Animals: Male albino mice are used.

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

Drug Administration: The test compounds, a vehicle control, and a positive control (e.g.,

aspirin) are administered intraperitoneally.

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is

injected intraperitoneally to induce a writhing response (abdominal constrictions).

Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes)

following the acetic acid injection.

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to

the vehicle control group. Statistical significance is determined using appropriate statistical

tests (e.g., ANOVA followed by Dunnett's test).

Visualizations: Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the

endoplasmic reticulum-mitochondrion interface. Its activation can modulate various

downstream signaling pathways, including calcium signaling and the production of reactive

oxygen species (ROS).
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Caption: Sigma-1 receptor activation by a ligand can modulate calcium signaling and reduce

ER stress, promoting neuronal survival.

Experimental Workflow for In Vitro Receptor Binding
Assay
The following diagram illustrates a typical workflow for determining the binding affinity of a

compound to a specific receptor using a competitive radioligand binding assay.
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Caption: A generalized workflow for a competitive radioligand binding assay to determine the

affinity of a test compound for a target receptor.

This technical guide serves as a foundational resource for researchers interested in the

biological activities of 4-(4-Bromophenoxy)piperidine derivatives. The compiled data, detailed

protocols, and visual representations of relevant pathways and workflows are intended to

streamline further investigation and drug development efforts in this promising area of

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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